1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
Overview
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis , suggesting that the targets could be specific amino acids or proteins.
Mode of Action
Fmoc compounds are typically used as protective groups in peptide synthesis . They protect the amino group of amino acids during the synthesis process and are removed under mildly basic conditions to allow peptide bond formation .
Action Environment
The action, efficacy, and stability of Fmoc-DL-Idc-OH can be influenced by various environmental factors. These may include the pH, temperature, and presence of other chemicals in the reaction environment . As a laboratory reagent, it is typically stored and used under controlled conditions to maintain its stability and effectiveness .
Preparation Methods
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the indoline nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group, followed by carboxylation at the 2-position of the indoline ring. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Chemical Reactions Analysis
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and electrophiles like bromine (Br2) or nitric acid (HNO3). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique structure, which includes the Fmoc protecting group and the carboxylic acid functionality. This makes it a versatile intermediate for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYAYXBFHLDIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405730 | |
Record name | 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-38-2, 264273-07-6 | |
Record name | 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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